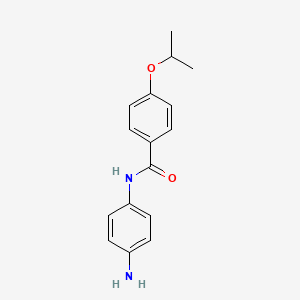

N-(4-Aminophenyl)-4-isopropoxybenzamide

Vue d'ensemble

Description

N-(4-Aminophenyl)-4-isopropoxybenzamide, also known as 4-AIPB, is an organic compound that has a variety of applications in the field of science and research. It is a white crystalline solid with a melting point of approximately 200 °C. 4-AIPB has a wide range of uses, from medical and pharmaceutical research to industrial applications. It is used in the synthesis of a number of compounds, including drugs, polymers, and other materials. 4-AIPB can also be used as a reagent in chemical reactions, as a catalyst in organic synthesis, and as a starting material for the production of other compounds.

Applications De Recherche Scientifique

Environmental Degradation and Toxicity Studies

Advanced Oxidation Processes (AOPs) have been employed to treat recalcitrant compounds like acetaminophen from aqueous mediums, generating insights into degradation pathways, kinetics, mechanisms, and biotoxicity of by-products. Such studies are crucial for environmental safety and the development of efficient wastewater treatment systems. The analysis of degradation products and their environmental impact, as explored in the research by Mohammad Qutob et al., could be relevant for studying similar benzamide derivatives, including N-(4-Aminophenyl)-4-isopropoxybenzamide, especially in terms of environmental persistence and toxicity (Qutob et al., 2022).

Analytical and Biochemical Research

The analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl and its implications in assessing cancer risk highlights the importance of analytical methods in understanding the biological impact of chemical compounds. Such research, detailed by Zhidan Chen et al., underscores the role of advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), in identifying and quantifying biochemical interactions of benzamide derivatives, which may extend to compounds like this compound (Chen et al., 2018).

Synthesis and Molecular Interactions

The study of cocrystals involving 4-bromobenzamide with dicarboxylic acids by Srinu Tothadi et al. provides insights into the molecular interactions and crystal engineering aspects of benzamides. This research highlights the modular approach in designing cocrystals for improved physicochemical properties, which can be applicable to the synthesis and application development of this compound (Tothadi et al., 2013).

Antioxidant Activity Studies

Investigations into the antioxidant activities of various compounds, as reviewed by I. Munteanu and C. Apetrei, offer comprehensive insights into the mechanisms and applications of antioxidants in food engineering, medicine, and pharmacy. Such studies provide a basis for exploring the antioxidant potential of benzamide derivatives, including this compound, in various therapeutic and nutritional applications (Munteanu & Apetrei, 2021).

Propriétés

IUPAC Name |

N-(4-aminophenyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11(2)20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-11H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABWGDREBSCBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

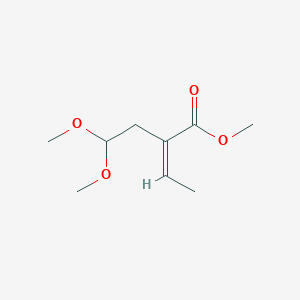

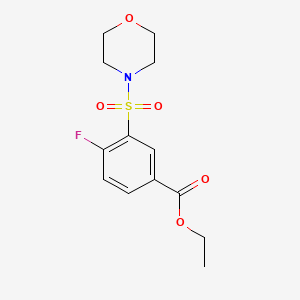

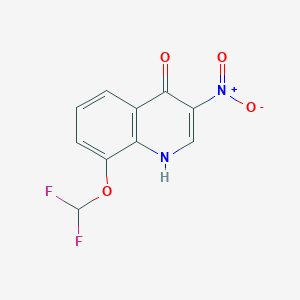

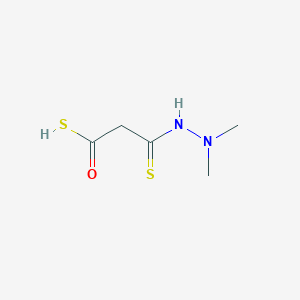

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)

![(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid](/img/structure/B1436940.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)

![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)

![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)

![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)